molecular formula C8H12BrN3 B2772578 Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine CAS No. 2137578-35-7

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine

Cat. No.: B2772578
CAS No.: 2137578-35-7
M. Wt: 230.109
InChI Key: KRNGXWKHLQZTPU-SFYZADRCSA-N
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Description

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is a synthetic organic compound that features a cyclopentane ring substituted with a bromo-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Cyclopentane ring formation: The cyclopentane ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling reaction: The final step involves coupling the bromo-pyrazole with the cyclopentane ring using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2S)-2-(4-chloro-1H-pyrazol-1-yl)cyclopentan-1-amine
  • Rel-(1R,2S)-2-(4-fluoro-1H-pyrazol-1-yl)cyclopentan-1-amine
  • Rel-(1R,2S)-2-(4-iodo-1H-pyrazol-1-yl)cyclopentan-1-amine

Uniqueness

Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine is unique due to the presence of the bromo group, which can influence its reactivity and interactions with other molecules. This can result in distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs.

Properties

IUPAC Name

(1R,2S)-2-(4-bromopyrazol-1-yl)cyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-6-4-11-12(5-6)8-3-1-2-7(8)10/h4-5,7-8H,1-3,10H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNGXWKHLQZTPU-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N2C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N2C=C(C=N2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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